N-(4-Bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine
Description
N-(4-Bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine is a substituted imidazoline derivative characterized by a 4,5-dihydroimidazole core linked to a 4-bromo-2-methylphenyl group. The bromine and methyl substituents on the aromatic ring influence its electronic, steric, and solubility properties, making it distinct from other analogs.
Properties
Molecular Formula |
C10H12BrN3 |
|---|---|
Molecular Weight |
254.13 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C10H12BrN3/c1-7-6-8(11)2-3-9(7)14-10-12-4-5-13-10/h2-3,6H,4-5H2,1H3,(H2,12,13,14) |
InChI Key |
YSXZZSXSQQINEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC2=NCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 4-bromo-2-methylaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired imidazole derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Imidazole derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced imidazole rings.
Substitution: Phenyl ring-substituted imidazole derivatives.
Scientific Research Applications
N-(4-Bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The position and nature of substituents on the phenyl ring significantly alter physicochemical and biological properties. Key analogs include:
Table 1: Substituent Effects on Aromatic Ring
Key Observations:
- Methyl vs. Fluoro : The 2-methyl group in the target compound provides steric bulk compared to 3-fluoro in the 4-bromo-3-fluoro analog, which may influence receptor binding .
- Ring System: Tramazoline’s naphthalene moiety enhances aromatic stacking interactions, contrasting with the monosubstituted phenyl ring in the target compound .
Physicochemical Comparisons:
- Hydrogen Bonding : The imidazoline NH group participates in hydrogen bonding, critical for crystal packing and solubility. Graph set analysis (e.g., Etter’s rules) could predict dimeric or chain motifs .
- pKa : Substituents like Br (electron-withdrawing) lower the pKa of the imidazoline NH compared to methyl (electron-donating) analogs, affecting protonation and solubility .
Biological Activity
N-(4-Bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and medicinal chemistry. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound belongs to the imidazole class, characterized by its unique structure that includes a bromine atom and a methyl group attached to a phenyl ring. The molecular formula is with a molecular weight of 254.13 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C10H12BrN3 |
| Molecular Weight | 254.13 g/mol |
| IUPAC Name | This compound |
| CAS Number | 79910-06-8 |
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromo-2-methylaniline with glyoxal in the presence of ammonium acetate under reflux conditions in ethanol. This method has been optimized for higher yields and purity, making it suitable for both laboratory and potential industrial applications .
Antimicrobial Properties
Recent studies have highlighted the compound's antimicrobial properties. It has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate promising antibacterial potential:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
Additionally, antifungal activity has been observed against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. The compound may inhibit essential enzymes or disrupt cellular processes necessary for microbial survival and replication .
Case Studies
In one notable study, various derivatives of imidazole compounds were evaluated for their cardiovascular effects as potential antihypertensive agents. Among these derivatives, those with high affinities for imidazoline binding sites (IBS) demonstrated significant efficacy in modulating blood pressure in spontaneously hypertensive rats . Although this compound was not the primary focus, its structural similarities suggest potential for similar applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
